molecular formula C17H19N3O4S2 B2746021 N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide CAS No. 931293-01-5

N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide

Cat. No. B2746021
CAS RN: 931293-01-5
M. Wt: 393.48
InChI Key: GDBKQIHJJJZWDK-UHFFFAOYSA-N
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Description

“N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide” is a chemical compound with the molecular formula C17H19N3O4S2 and a molecular weight of 393.48 . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide, N- (4- [ (4-Aminophenyl)sulfonyl]phenyl)acetamide, NSC 27184, and 4-Acetylamino-4’-aminodiphenyl sulfone .


Molecular Structure Analysis

The molecular structure of this compound consists of an acetylamino group, a sulfonyl group, and a thioamide group attached to phenyl rings . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.48 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Heterocyclic Synthesis

Research has demonstrated the use of acetoacetanilides, closely related to N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide, in the synthesis of thienopyridines and other fused derivatives. This process involves reactions with arylidinecyanothioacetamide, leading to thieno[2,3-b]pyridine derivatives, showcasing the compound's utility in creating complex heterocyclic structures (Harb, Hussein, & Mousa, 2006).

Antiviral Research

A novel nonnucleoside inhibitor, structurally similar to the subject compound, targets cytomegalovirus (CMV) DNA maturation by affecting the UL89 and UL56 gene products. This inhibitor interferes with viral DNA maturation and packaging, providing a new approach to CMV replication inhibition with an excellent safety profile (Buerger et al., 2001).

Mechanosynthesis of Pharmaceuticals

Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide and glibenclamide, showcasing an innovative method to produce pharmaceuticals involving sulfonamide compounds through stoichiometric or copper-catalyzed coupling (Tan, Štrukil, Mottillo, & Friščić, 2014).

Antitumor Activity

Studies on novel antitumor acetamide and derivatives containing a pyrazole moiety, related to the chemical structure of interest, have shown high efficacy against various cancers, surpassing the reference drug doxorubicin in effectiveness. This highlights the potential of sulfonamide derivatives in cancer therapy (Alqasoumi et al., 2009).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been developed as inhibitors of carbonic anhydrase (CA) isozymes, showing potent inhibitory activity and potential as topical intraocular pressure-lowering agents for glaucoma treatment. These compounds display strong affinity towards various CA isozymes and have significant in vivo effects without major side effects (Casini et al., 2000).

Protein Chemistry

N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound related to the chemical of interest, has been used as a spectrophotometric probe for nucleophilic side chains of proteins, offering insights into protein structure and function (Llamas, Owens, Blakeley, & Zerner, 1986).

Prodrug Formulation

Research on prodrug forms for the sulfonamide group has led to the development of water-soluble amino acid derivatives of N-methylsulfonamides, offering a promising approach for enhancing the bioavailability of sulfonamide-based drugs (Larsen, Bundgaard, & Lee, 1988).

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(4-aminophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-11(25-15-7-3-13(18)4-8-15)17(22)19-14-5-9-16(10-6-14)26(23,24)20-12(2)21/h3-11H,18H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBKQIHJJJZWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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